molecular formula C19H26N2O2 B6637144 1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide

1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide

Cat. No.: B6637144
M. Wt: 314.4 g/mol
InChI Key: CSEQRCRNCPNYKA-MYFVLZFPSA-N
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Description

1-Benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide is an organic compound characterized by its unique structure, which features a piperidine ring substituted with a benzyl group and a cyclopentene moiety. This compound has attracted interest in various fields of research due to its potential pharmacological properties and intricate chemical structure.

Properties

IUPAC Name

1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-14-16-9-10-17(12-16)20-19(23)18-8-4-5-11-21(18)13-15-6-2-1-3-7-15/h1-3,6-7,9-10,16-18,22H,4-5,8,11-14H2,(H,20,23)/t16-,17+,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEQRCRNCPNYKA-MYFVLZFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2CC(C=C2)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)C(=O)N[C@H]2C[C@H](C=C2)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide typically involves a multi-step process:

  • Formation of the Piperidine Ring: This initial step often uses cyclization reactions involving primary amines and suitable precursors.

  • Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, typically using benzyl bromide in the presence of a base like sodium hydroxide.

  • Attachment of the Cyclopentene Moiety: This step involves the formation of a cyclopentene ring, which can be achieved through reactions such as Diels-Alder cycloaddition.

  • Final Amide Formation: The final compound is synthesized through amide bond formation, usually employing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound necessitates scalable and efficient methods, often optimizing the synthetic routes described above. Process chemistry focuses on maximizing yield, purity, and cost-effectiveness, utilizing advanced techniques like continuous flow synthesis to enhance productivity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide undergoes various reactions, including:

  • Oxidation: This compound can be oxidized using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate), resulting in the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride), leading to the formation of alcohols or amines.

  • Substitution: The compound participates in nucleophilic substitution reactions, where functional groups are exchanged with nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing Agents: PCC, KMnO4, and chromium trioxide.

  • Reducing Agents: LiAlH4, NaBH4.

  • Nucleophiles: Water, ammonia, and halides.

Major Products Formed

The major products formed from these reactions vary based on the starting material and reaction conditions but generally include:

  • Alcohols and Ketones: From oxidation reactions.

  • Amine Derivatives: From reduction reactions.

  • Substituted Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

1-Benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide has several research applications:

  • Chemistry: It serves as a key intermediate in synthetic organic chemistry, aiding in the development of complex molecules.

  • Biology: The compound is studied for its potential biological activity, including its interaction with biological macromolecules like enzymes and receptors.

  • Medicine: Potential therapeutic properties, such as anti-inflammatory or analgesic effects, are of interest.

  • Industry: It can be used in the synthesis of high-value chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide involves its interaction with specific molecular targets, often proteins or enzymes, which leads to modulation of biological pathways. The compound may bind to active sites or allosteric sites on proteins, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopentyl]piperidine-2-carboxamide

  • N-Benzylpiperidine

  • Cyclopentyl carboxamides

Highlighting Uniqueness

What sets 1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide apart is its specific substitution pattern, which imparts unique chemical and pharmacological properties. The presence of the hydroxymethyl group in the cyclopentene ring and the benzyl group on the piperidine ring contributes to its distinctive behavior in chemical reactions and biological systems.

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